

An In-depth Technical Guide to 3-Fluoro-4-nitropyridine-N-oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-4-nitropyridine-N-oxide

Cat. No.: B1297087

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Fluoro-4-nitropyridine-N-oxide**, a key intermediate in organic synthesis, particularly for novel pesticides and pharmaceuticals. [1] The document covers its chemical properties, safety information, detailed experimental protocols for its synthesis and key reactions, and its significance in medicinal chemistry.

Core Properties and Identification

3-Fluoro-4-nitropyridine-N-oxide is a heterocyclic aromatic compound featuring a pyridine ring with a fluorine atom at the 3-position, a nitro group at the 4-position, and an N-oxide functional group.[2] This unique combination of electron-withdrawing substituents significantly influences the electronic properties and reactivity of the pyridine ring system.[2]

Physicochemical Data

The quantitative properties of **3-Fluoro-4-nitropyridine-N-oxide** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	769-54-0	[2] [3] [4]
Molecular Formula	C ₅ H ₃ FN ₂ O ₃	[2] [3]
Molecular Weight	158.09 g/mol	[2] [5]
IUPAC Name	3-fluoro-4-nitro-1-oxidopyridin-1-ium	[2]
Purity	≥95% - 98% (as commercially available)	[3] [6] [7]
Density	1.56 g/cm ³	[2]
Solubility	Good solubility in polar aprotic solvents like DMSO. Insoluble in water.	[2]
Storage Conditions	Store in a dry, sealed container in a freezer at -20°C.	[7] [8]

Safety and Handling

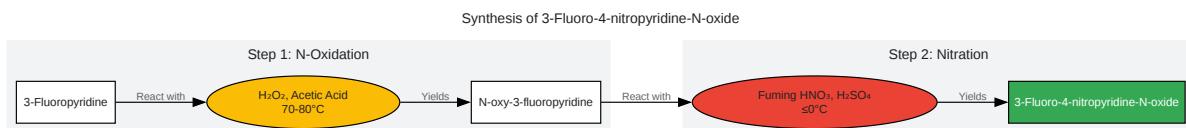
While specific toxicity data is limited, **3-Fluoro-4-nitropyridine-N-oxide** should be handled with caution, assuming hazards similar to other fluorinated nitropyridines.[\[2\]](#) Standard laboratory safety protocols, including the use of personal protective equipment (PPE), are essential.

Hazard Class	Statement	Source(s)
Acute Toxicity	Toxic if swallowed.[9] May be harmful if inhaled.[9]	[9]
Skin Irritation	Causes skin irritation.[9][10]	[9][10]
Eye Irritation	Causes serious eye irritation.[9]	[9]
Respiratory	May cause respiratory irritation.[9]	[9]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[11]
First Aid (Skin)	Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10][11]	[10][11]
Handling	Handle in a well-ventilated area or within a closed system. Avoid breathing dust.[9][11]	[9][11]
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place.[9][11]	[9][11]

Experimental Protocols

The synthesis and subsequent reactions of **3-Fluoro-4-nitropyridine-N-oxide** are critical for its application as an intermediate. Detailed methodologies for key procedures are provided below.

Synthesis Protocol 1: From 3-Fluoropyridine


This protocol details the N-oxidation of 3-fluoropyridine followed by nitration.

Step 1: N-Oxidation of 3-Fluoropyridine

- In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine 40g of 3-fluoropyridine, 200ml of acetic acid, and 40ml of 35% hydrogen peroxide.[1]
- Heat the mixture in a water bath at 70-80°C for 3 hours.[1]
- Add an additional 25 ml of hydrogen peroxide dropwise and continue heating at the same temperature for 9 hours.[1]
- Concentrate the mixture to approximately 100 ml under reduced pressure.[1]
- Dilute with 100 ml of water, then remove the water via distillation under reduced pressure.[1]
- Neutralize the residue with anhydrous sodium carbonate to yield the intermediate, N-oxy-3-fluoropyridine.[1]

Step 2: Nitration of N-oxy-3-fluoropyridine

- Dissolve the N-oxy-3-fluoropyridine intermediate in concentrated sulfuric acid.
- While vigorously stirring and maintaining a temperature at or below 0°C using an ice-salt bath, slowly add fuming concentrated nitric acid dropwise. The solution will thicken as solids precipitate.[1]
- After the addition is complete, continue stirring at 0°C for 3.5 hours.[1]
- Slowly pour the reaction mixture into crushed ice with vigorous stirring.[1]
- Once the ice has melted, filter the resulting white crystals immediately.
- Wash the crystals with ice water until the wash is neutral, then rinse with a small amount of ice-cold methanol.[1]
- Dry the product under vacuum at 60°C to a constant weight to obtain **3-Fluoro-4-nitropyridine-N-oxide**.[1]

[Click to download full resolution via product page](#)

Synthesis Workflow from 3-Fluoropyridine.

Synthesis Protocol 2: Nucleophilic Aromatic Substitution

This method involves the direct fluorination of a bromo-substituted precursor and is particularly relevant for radiopharmaceutical applications.

- The precursor, 3-bromo-4-nitropyridine N-oxide, is reacted with tetrabutylammonium fluoride (TBAF) in dimethyl sulfoxide (DMSO).[\[2\]](#)[\[12\]](#)
- The reaction proceeds at room temperature and yields **3-fluoro-4-nitropyridine-N-oxide** within minutes in moderate yields.[\[12\]](#)[\[13\]](#)
- This approach has been successfully adapted for labeling with fluorine-18, achieving approximately 25% decay-corrected yield.[\[2\]](#)

Chemical Reactivity and Applications

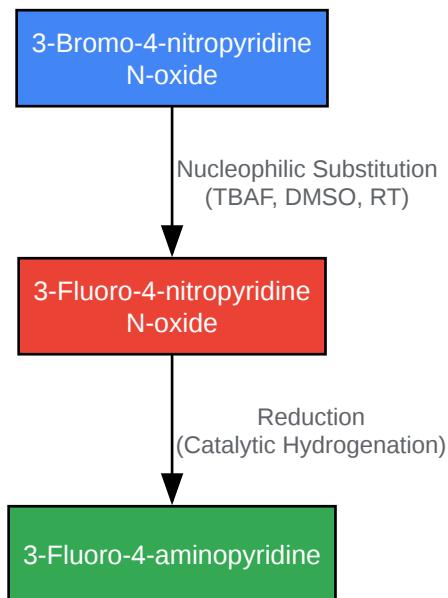
The functional groups of **3-Fluoro-4-nitropyridine-N-oxide** dictate its chemical behavior and make it a valuable precursor for various biologically active molecules.

Reduction of the Nitro Group

The nitro group at the 4-position can be readily reduced to an amine.

- Protocol: The reduction is typically achieved through catalytic hydrogenation.[\[2\]](#)[\[13\]](#) This transformation converts **3-fluoro-4-nitropyridine-N-oxide** into 3-fluoro-4-aminopyridine.[\[2\]](#)

[\[13\]](#)


- Significance: 3-fluoro-4-aminopyridine is a derivative of 4-aminopyridine, a clinically approved drug for multiple sclerosis that targets potassium channels.[\[12\]](#) This makes the parent compound a crucial intermediate in the development of new therapeutic and imaging agents.[\[12\]](#)

Nucleophilic Substitution

The presence of the N-oxide and nitro groups activates the pyridine ring for nucleophilic substitution.

- Reactivity: The N-oxide group uniquely favors fluorination at the meta- (3-) position over the para- (4-) position.[\[12\]](#) When 3-bromo-4-nitropyridine N-oxide is treated with a fluoride source, substitution of the bromine atom occurs preferentially.[\[12\]](#)
- Application: This distinct reactivity is unprecedented for pyridine N-oxides and offers a novel pathway for synthesizing meta-fluorinated pyridines, which are important structures in pharmaceuticals and radiopharmaceuticals.[\[12\]](#)[\[13\]](#)

Key Reactions of 3-Fluoro-4-nitropyridine-N-oxide

[Click to download full resolution via product page](#)

Core Synthetic and Reaction Pathways.

Conclusion

3-Fluoro-4-nitropyridine-N-oxide (CAS No. 769-54-0) is a strategically functionalized heterocyclic compound with significant utility in medicinal and synthetic chemistry. Its unique reactivity, particularly the N-oxide-directed meta-fluorination, provides a valuable route to complex pyridine derivatives. The detailed protocols and data presented in this guide serve as a critical resource for researchers leveraging this compound in the development of advanced pharmaceuticals and radiotracers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Buy 3-Fluoro-4-nitropyridine-N-oxide | 769-54-0 [smolecule.com]
- 3. 3-Fluoro-4-nitropyridine-N-oxide|769-54-0 - Debyesci [debyesci.com]
- 4. synchem.de [synchem.de]
- 5. scbt.com [scbt.com]
- 6. Page loading... [guidechem.com]
- 7. CAS 769-54-0 | 3-Fluoro-4-nitropyridine-N-oxide - Synblock [synblock.com]
- 8. 769-54-0|3-Fluoro-4-nitropyridine 1-oxide|BLD Pharm [bldpharm.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluoro-4-nitropyridine-N-oxide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1297087#3-fluoro-4-nitropyridine-n-oxide-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com